molecular formula C10H12FNO B13044546 (R)-6-Fluoro-8-methylchroman-4-amine

(R)-6-Fluoro-8-methylchroman-4-amine

Cat. No.: B13044546
M. Wt: 181.21 g/mol
InChI Key: LQYPVZGJJRSKMC-SECBINFHSA-N
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Description

®-6-Fluoro-8-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often found in various natural products and synthetic pharmaceuticals. The presence of a fluorine atom and a methyl group in the chroman structure can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-8-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Chroman Ring: This step involves the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of ®-6-Fluoro-8-methylchroman-4-amine may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-8-methylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chroman ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

®-6-Fluoro-8-methylchroman-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The amine group can participate in protonation-deprotonation equilibria, influencing the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorochroman-4-amine: Lacks the methyl group, which can affect its biological activity and chemical properties.

    8-Methylchroman-4-amine: Lacks the fluorine atom, which can influence its binding affinity and selectivity.

    Chroman-4-amine: Lacks both the fluorine and methyl groups, making it less potent in certain applications.

Uniqueness

®-6-Fluoro-8-methylchroman-4-amine is unique due to the combined presence of the fluorine and methyl groups, which can enhance its chemical stability, biological activity, and selectivity compared to similar compounds.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4R)-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

LQYPVZGJJRSKMC-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC2=C1OCC[C@H]2N)F

Canonical SMILES

CC1=CC(=CC2=C1OCCC2N)F

Origin of Product

United States

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